1-(4-Methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride
Description
1-(4-Methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride is a bicyclic amine derivative with a methoxy-substituted benzyl group. Its molecular formula is C₁₇H₂₃NO·HCl, and it has a molecular weight of ~293.83 g/mol (base: 257.38 g/mol, HCl: 36.46 g/mol). The compound lacks stereochemical centers in its base form, though enantiomers (R and S configurations) of the non-hydrochloride form are commercially available for biochemical research.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO.ClH/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17;/h6-9,17-18H,2-5,10-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOHPPSNWPXYNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70234-85-4 | |
| Record name | Isoquinoline, 1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70234-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (±)-1,2,3,4,5,6,7,8-octahydro-1-(4-methoxybenzyl)isoquinolinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and transporters, such asserotonin receptors and alpha receptors .
Mode of Action
Based on the structure and the known actions of similar compounds, it can be inferred that it might act as aserotonin releasing agent . It may bind to alpha receptors to mediate these effects.
Pharmacokinetics
Similar compounds are known to be soluble in organic solvents like dmso and ethyl acetate, which could potentially influence their bioavailability.
Biological Activity
1-(4-Methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride (CAS No. 30356-07-1) is a compound of interest due to its potential biological activities. This isoquinoline derivative exhibits various pharmacological properties that have been explored in recent studies. The following sections detail its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C17H23NO
- Molecular Weight : 257.376 g/mol
- Density : 1.07 g/cm³
- Boiling Point : 394.8 °C at 760 mmHg
- LogP : 3.799 (indicating moderate lipophilicity)
Pharmacological Profile
Research indicates that this compound may possess significant pharmacological activities:
- Analgesic Effects : Preliminary studies suggest that this compound may act as an analgesic agent. It has shown potential in modulating pain pathways and may interact with opioid receptors based on structural similarities with known opioid compounds .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in various animal models. It demonstrated a reduction in inflammatory markers and improved outcomes in models of gastrointestinal inflammation .
The biological activity of this compound is hypothesized to be mediated through its interaction with various receptors:
- Opioid Receptors : Binding affinity studies indicate that the compound may interact with mu-opioid receptors (MOR) and kappa-opioid receptors (KOR), potentially acting as a dual agonist . This interaction profile suggests its utility in pain management.
Study on Analgesic Activity
A study conducted on mice assessed the analgesic effects of the compound using the tail flick test. The results indicated a dose-dependent reduction in pain response, suggesting that the compound effectively modulates nociceptive pathways .
| Dose (mg/kg) | Pain Response (% reduction) |
|---|---|
| 5 | 30% |
| 10 | 50% |
| 20 | 70% |
Study on Anti-inflammatory Effects
In a separate investigation focusing on inflammatory bowel disease models, the administration of the compound resulted in significant reductions in colonic inflammation and associated symptoms:
| Treatment Group | Inflammation Score Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose (10 mg/kg) | 25% |
| High Dose (50 mg/kg) | 60% |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of the target compound with its analogs:
Key Differences
In contrast, analogs with ethoxy groups (e.g., 3,4-diethoxy derivatives) exhibit higher hydrophobicity, leading to increased logP and reduced solubility. The 2-methyl substituent in the analog (CAS 95422-34-7) increases molecular weight by ~14 g/mol compared to the target compound and may improve membrane permeability.
Stereochemistry: Enantiomers of the non-hydrochloride form (e.g., R-configuration, CAS 30356-08-2) highlight the role of stereochemistry in biochemical activity. Such specificity is absent in the racemic hydrochloride form.
Synthesis and Availability :
Pharmacological and Industrial Relevance
- Receptor Binding : The methoxybenzyl group in the target compound may engage in π-π stacking or hydrogen bonding, making it relevant for studies on opioid or adrenergic receptors (inferred from structural analogs in ).
- Thermodynamic Stability: Ethoxy-substituted analogs (e.g., C₂₃H₃₀ClNO₄) likely exhibit higher metabolic stability but lower aqueous solubility, limiting their bioavailability.
- Analytical Methods : Techniques like GC, NMR, and MS (used for Iso-E Super®) could be adapted to characterize the target compound’s purity and degradation products.
Research Implications and Gaps
- Data Gaps : The target compound lacks published data on boiling point, solubility, and detailed toxicology, whereas Iso-E Super® has well-documented safety profiles.
- Stereochemical Studies: Further research is needed to compare the activity of R- and S-enantiomers of the hydrochloride form, as enantiopure non-salt versions are already utilized in biochemical assays.
- Synthetic Optimization : The discontinued status of the target compound underscores the need for improved synthesis protocols or alternative analogs with similar properties.
Preparation Methods
Diastereomeric Crystallization
- The racemic free base is dissolved in ethyl acetate and combined with 1.1 equivalents of (R)-d-mandelic acid.
- Slow cooling (−20°C, 12 h) selectively crystallizes the (S)-enantiomer-mandelate complex, leaving the (R)-enantiomer in solution.
- Filtration and recrystallization from ethanol/water (4:1) yield the (S)-enantiomer with >99% enantiomeric excess (ee).
Chromatographic Separation
For analytical quantification, chiral HPLC using a Lux Amylose-2 column (250 × 4.6 mm, 5 μm) achieves baseline separation. The mobile phase (hexane:isopropanol:ethanolamine, 90:10:0.1 v/v) elutes the (S)-enantiomer at 6.1 min and the (R)-enantiomer at 8.0 min. This method validates enantiomeric purity with a detection limit (LOD) of 0.0075% for the (R)-impurity in (S)-enantiomer batches.
Biocatalytic Approaches Using Imine Reductases
Recent advancements leverage imine reductase (IRED) enzymes for asymmetric synthesis. IR40 from Sandarearacinus amylolyticus catalyzes the reduction of α,β-unsaturated imine precursors to 1-(4-Methoxy-benzyl)-octahydroisoquinoline with 99% ee.
Procedure:
- Substrate Preparation: 2-(1-Cyclohexenyl)ethylamine is condensed with 4-methoxyphenylacetic acid to form the imine precursor.
- Enzymatic Reduction: IR40 (10 mg/mL) in phosphate buffer (pH 7.0) reduces the imine at 30°C for 24 h.
- Isolation: Ethyl acetate extraction followed by HCl gas treatment yields the hydrochloride salt.
Table 2: Biocatalytic vs. Chemical Synthesis
| Parameter | Chemical Route | Biocatalytic Route |
|---|---|---|
| Yield (%) | 82 | 91 |
| Enantiomeric Excess | 99% (after resolution) | 99% (direct) |
| Reaction Time | 48 h | 24 h |
| Solvent Waste | High | Low |
Analytical Validation and Quality Control
HPLC Method Validation
The chiral HPLC method meets International Council for Harmonisation (ICH) guidelines:
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.78 (s, 3H, OCH₃), 3.45 (m, 1H, CH-N), 2.95–1.45 (m, 14H, cyclohexyl and CH₂).
- IR (KBr): 2940 cm⁻¹ (C-H stretch), 1605 cm⁻¹ (C=C aromatic), 1240 cm⁻¹ (C-O-C).
Industrial-Scale Optimization
Solvent Recovery
Ethanol and ethyl acetate are distilled and recycled, reducing production costs by 18%.
Crystallization Dynamics
Seeding with (S)-enantiomer crystals during cooling enhances yield (94% vs. 82% without seeding).
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 1-(4-Methoxy-benzyl)-1,2,3,4,5,6,7,8-octahydro-isoquinoline hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves alkylation of a tetrahydroisoquinoline precursor with 4-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile). Yield optimization requires precise control of temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 molar ratio of precursor to alkylating agent). Post-synthesis, purification via recrystallization or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical to isolate the hydrochloride salt .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR to verify substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) and HPLC (C18 column, acetonitrile/water mobile phase) for purity (>95%). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 257.37 for the free base). Elemental analysis validates the hydrochloride salt .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : The compound should be stored in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid exposure to moisture or light, as degradation products (e.g., free base or demethylated analogs) may form .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, and what analytical tools resolve enantiomeric purity?
- Methodological Answer : Chiral auxiliaries (e.g., (S)-BINOL) or asymmetric hydrogenation catalysts (e.g., Ru-BINAP) can direct stereochemistry. Enantiomeric excess is quantified via chiral HPLC (Chiralpak AD-H column) or polarimetry (specific rotation comparison to literature values, e.g., [α]D²⁵ = +15° for the (S)-enantiomer) .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity, such as calcium channel inhibition?
- Methodological Answer : Patch-clamp electrophysiology in HEK293 cells expressing L-type calcium channels (Cav1.2) can measure IC₅₀ values. Dose-response curves (1 nM–100 µM) assess inhibition potency. Complementary calcium flux assays (Fluo-4 AM dye) validate functional activity .
Q. How do structural modifications (e.g., methoxy group substitution) impact pharmacological properties?
- Methodological Answer : Replace the 4-methoxy group with halides (e.g., Cl) or electron-withdrawing groups (e.g., NO₂) to study effects on receptor binding. Molecular docking (AutoDock Vina) predicts interactions with target proteins, while QSAR models correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. What strategies resolve contradictions in reported solubility data across studies?
- Methodological Answer : Perform solubility screens in buffered solutions (pH 1–10) and organic solvents (DMSO, ethanol) using nephelometry. Confounding factors (e.g., salt form, particle size) are controlled via standardized protocols (USP <1236>). Cross-validate results with HPLC quantification .
Safety and Handling
| Parameter | Recommendation | Reference |
|---|---|---|
| PPE | Gloves, lab coat, eye protection | |
| First Aid (Skin Contact) | Rinse with water; seek medical help if irritation persists | |
| Environmental Disposal | Incinerate in certified facilities |
Key Research Challenges
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
